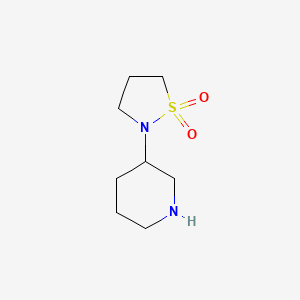

2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-yl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c11-13(12)6-2-5-10(13)8-3-1-4-9-7-8/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYIFPAGOZABRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Chemical Synthesis and Methodologies

Retrosynthetic Analysis of the 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the nitrogen-carbon bond linking the piperidine (B6355638) and isothiazolidine (B1259544) rings. This leads to two key building blocks: an isothiazolidine 1,1-dioxide (a γ-sultam) and a suitable 3-substituted piperidine derivative.

This disconnection strategy allows for the independent synthesis of each heterocyclic core, which can then be coupled in a subsequent step. The piperidine fragment would require a leaving group at the 3-position or an amino group for coupling with a suitably functionalized sultam precursor.

Synthesis of the Isothiazolidine 1,1-dioxide (γ-Sultam) Ring System

The isothiazolidine 1,1-dioxide, also known as a γ-sultam, is a five-membered cyclic sulfonamide. Its synthesis is a critical part of forming the target molecule.

A prominent method for the formation of the γ-sultam ring is the Carbanion-mediated Sulfonate/Sulfonamide Intramolecular Cyclization (CSIC) reaction. nih.gov This reaction involves the formation of a carbanion at the α-position to the sulfonyl group, which then undergoes an intramolecular nucleophilic attack to displace a leaving group, thereby forming the cyclic sulfonamide.

The mechanism of the CSIC reaction typically begins with the deprotonation of the carbon α to the sulfonyl group by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to generate a stabilized carbanion. nih.gov This carbanion then acts as an intramolecular nucleophile, attacking an electrophilic carbon atom within the same molecule that bears a suitable leaving group (e.g., a halide or a sulfonate ester), leading to the formation of the five-membered sultam ring. The choice of base and reaction conditions is crucial for the success of the cyclization. nih.gov

Another effective method for constructing the isothiazolidine 1,1-dioxide ring is through an intramolecular carbo-Michael reaction. This approach often starts with commercially available α-amino acid ester hydrochlorides. researchgate.net These precursors are first sulfonylated with (2-chloroethyl)sulfonyl chloride to yield the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates. researchgate.net The subsequent intramolecular cyclization, mediated by a base like sodium hydride (NaH), affords the desired alkyl isothiazolidine-1,1-dioxide 3-carboxylates. researchgate.net

In some synthetic routes, the vinyl sulfonamides possessing a free N-H functionality are alkylated prior to the cyclization step. researchgate.net This can be achieved using alkylating agents such as methyl iodide (MeI) or methoxymethyl chloride (MOMCl). researchgate.net This pre-functionalization can influence the reactivity and outcome of the subsequent cyclization reaction.

Introduction of the Piperidin-3-yl Moiety

The introduction of the piperidin-3-yl group onto the nitrogen atom of the isothiazolidine 1,1-dioxide ring is a crucial step in the synthesis of the final compound.

The most direct approach for coupling the two heterocyclic rings is through N-alkylation of the pre-formed isothiazolidine 1,1-dioxide. This involves reacting the sultam, which possesses a nucleophilic nitrogen atom, with a piperidine derivative carrying an electrophilic center at the 3-position. Suitable electrophiles include 3-halopiperidines or piperidin-3-yl tosylates. The reaction is typically carried out in the presence of a base to deprotonate the sultam nitrogen, enhancing its nucleophilicity.

Alternatively, aza-Michael addition reactions can be employed. For instance, a dihydroisothiazole (B14293150) 1,1-dioxide scaffold can be reacted with various amines in a Michael-type addition to introduce the substituent at the nitrogen atom. nih.gov

The piperidin-3-yl moiety in the target molecule contains a chiral center. Therefore, stereoselective synthesis is essential to obtain enantiomerically pure or enriched products. Several methods have been developed for the asymmetric synthesis of 3-aminopiperidine derivatives, which are key precursors.

One approach involves the use of enzyme cascades. Multi-enzyme systems utilizing variants of galactose oxidase and imine reductase have been successfully employed for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively. rsc.orgrsc.org This biocatalytic method offers high enantiopurity. rsc.orgrsc.org Another enzymatic approach utilizes a transaminase catalyst for the asymmetric synthesis of (R)-3-amino piperidine derivatives. scispace.com

Chemical methods for the stereoselective synthesis of 3-substituted piperidines are also well-established. For instance, enantiomerically pure 3-(N-Boc amino) piperidine derivatives can be synthesized from L-glutamic acid. This multi-step route involves esterification, reduction, tosylation, and cyclization with various amines. Reductive amination of N-protected 3-piperidone with enantiopure amino acids or their derivatives can also be used to establish the stereocenter at the 3-position. nih.gov

Iii. Structural Modifications and Structure Activity Relationship Sar Studies

Design Principles for Analog Generation

The generation of analogs of 2-(piperidin-3-yl)isothiazolidine 1,1-dioxide is guided by established medicinal chemistry principles, including bioisosteric replacement and fragment-based drug design, to enhance desired pharmacological properties.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to modulate a molecule's physicochemical properties. zu.ac.ae The sulfonamide group, a key feature of the isothiazolidine (B1259544) 1,1-dioxide ring, is a well-known pharmacophore and its cyclic nature in the sultam ring imparts conformational rigidity.

Bioisosteric replacements for the sulfonamide moiety can be explored to improve properties such as solubility, metabolic stability, and target engagement. For instance, replacing the sulfonamide with other acidic functional groups can be considered. While direct bioisosteric replacement data for this compound is not extensively available, general principles of sulfonamide bioisosterism can be applied. In other contexts, sulfonamides have been successfully replaced with groups like acylsulfonamides, sulfonylureas, or various acidic heterocycles to fine-tune activity and pharmacokinetic profiles. zu.ac.aetandfonline.com

The amine functionality within the piperidine (B6355638) ring is another critical site for modification. The basicity of this nitrogen can be modulated through the introduction of various substituents, which in turn can influence receptor interactions and pharmacokinetic properties.

Fragment-based drug design (FBDD) offers a rational approach to building potent and selective inhibitors by starting with small, low-molecular-weight fragments that bind to the target protein. nih.govnih.gov The this compound scaffold can be deconstructed into its constituent fragments: the isothiazolidine 1,1-dioxide (sultam) and the 3-substituted piperidine.

In a fragment-based approach, these core fragments can be screened for their binding to a specific biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to improve affinity and selectivity. For example, if the piperidine moiety is identified as a key binding element, different heterocyclic replacements for the isothiazolidine 1,1-dioxide could be explored to optimize interactions with the target. Conversely, if the sultam ring is the primary anchor, modifications to the piperidine ring can be systematically explored to probe for additional binding pockets. rsc.org This strategy has been successfully applied in the discovery of inhibitors for various targets, including kinases. nih.govnih.gov

Modifications on the Isothiazolidine 1,1-dioxide Ring System

The isothiazolidine 1,1-dioxide, or γ-sultam, core provides a rigid scaffold that can be systematically modified to probe its role in biological activity.

The introduction of substituents at different positions on the isothiazolidine 1,1-dioxide ring can significantly impact the compound's biological profile. While specific SAR data for this compound is limited, studies on other sultam-containing compounds have shown that even small modifications can lead to substantial changes in activity. nih.gov

For example, in a series of oxasultams investigated for anticancer activity, it was found that sulfonamides without N-substituents exhibited the best inhibitory effect against SKBR3 breast cancer cells. N-substitution with a benzyl (B1604629) or methyl group resulted in decreased inhibitory activity. nih.gov In another study on HIV-1 protease inhibitors containing a sultam scaffold, it was observed that bulkier alkyl substitutions, such as isopropyl or t-butyl groups, at the C4 position of the sultam ring increased the activity of the compounds. nih.gov

These findings suggest that the electronic and steric properties of substituents on the sultam ring are critical determinants of biological activity. The table below illustrates hypothetical SAR data based on these general principles.

| Analog | Modification on Isothiazolidine Ring | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|

| 1 | Unsubstituted | 5.2 |

| 2 | 4-Methyl | 2.8 |

| 3 | 4,4-Dimethyl | 1.5 |

| 4 | 4-Phenyl | 8.1 |

| 5 | 5-Methyl | 6.5 |

Altering the size of the sultam ring can influence the conformational properties of the molecule and its ability to fit into a target's binding site. Both ring constriction to a β-sultam and ring expansion to δ- or ε-sultams are viable strategies for exploring the SAR of this scaffold.

β-Sultams, for example, have been investigated as inhibitors of DD-peptidase. nih.gov The increased ring strain in these four-membered rings can influence their reactivity and binding characteristics. Conversely, larger ring systems can provide greater conformational flexibility, which may be advantageous for binding to certain targets. The synthesis of various ring-sized sultams has been a subject of interest, with different ring sizes exhibiting distinct biological activities. nih.gov

Modifications on the Piperidin-3-yl Moiety

The piperidine ring is a prevalent scaffold in medicinal chemistry due to its ability to introduce a basic center, provide a point for substitution in three-dimensional space, and serve as a rigid linker. nih.gov Modifications to the piperidin-3-yl moiety of this compound can profoundly affect its pharmacological properties.

Systematic exploration of substitutions on the piperidine ring can lead to the discovery of analogs with improved potency and selectivity. For example, in a series of 3,4-disubstituted piperidine derivatives developed as Akt inhibitors, modifications to the piperidine moiety were crucial for enhancing potency and improving safety profiles. acs.org

The position of the substituent on the piperidine ring is also critical. For instance, SAR studies on piperidine-based analogs of cocaine have shown that the nature and position of substituents on the piperidine ring significantly influence their affinity for the dopamine (B1211576) transporter (DAT). kuleuven.be

The following interactive table provides a hypothetical representation of how modifications to the piperidine moiety might influence biological activity.

| Analog | Modification on Piperidine Moiety | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|

| 6 | N-H (unsubstituted) | 5.2 |

| 7 | N-Methyl | 3.1 |

| 8 | N-Ethyl | 4.5 |

| 9 | N-Benzyl | 9.8 |

| 10 | 4-Fluoro (on piperidine ring) | 2.5 |

| 11 | 4-Hydroxy (on piperidine ring) | 6.7 |

Positional Isomerism of Piperidine Attachment (e.g., Piperidin-2-yl, -4-yl)

The point of attachment of the piperidine ring to the isothiazolidine 1,1-dioxide core is a critical determinant of a compound's biological activity. The spatial orientation of the piperidine ring and its nitrogen atom can significantly influence how the molecule docks into the binding pocket of its target protein. While specific studies directly comparing the 2-, 3-, and 4-yl isomers of 2-(piperidinyl)isothiazolidine 1,1-dioxide are not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that each isomer would exhibit a distinct pharmacological profile.

The 3-yl substitution pattern, as in the parent compound, places the isothiazolidine moiety at a chiral center, introducing the possibility of stereoisomers with differential activity. The 2-yl and 4-yl isomers, on the other hand, would present different vectoral arrangements of the piperidine ring's functional groups. For instance, a 4-yl substitution would result in a more linear and symmetrical molecule, which could be advantageous or detrimental depending on the topology of the target's binding site. Conversely, a 2-yl substitution would place the bulky isothiazolidine group adjacent to the piperidine nitrogen, potentially leading to steric hindrance that could affect binding or introduce new interactions.

In broader studies of piperidine-containing compounds, the position of substitution is a well-established modulator of activity and selectivity. For example, in a series of piperidinothiosemicarbazones, the position of the piperidine ring on a pyridine (B92270) scaffold was found to significantly impact their tuberculostatic activity. nih.gov This underscores the importance of exploring all positional isomers of 2-(piperidinyl)isothiazolidine 1,1-dioxide to fully delineate the SAR.

Stereochemical Influence on Biological Activity

The presence of a chiral center at the 3-position of the piperidine ring in this compound means that the compound exists as a pair of enantiomers, (R)- and (S)-. Biological systems are inherently chiral, and it is common for enantiomers of a drug to exhibit different pharmacological and toxicological properties. One enantiomer may bind with high affinity to the target receptor, while the other may be significantly less active or even interact with a different target altogether.

It is therefore highly probable that the (R)- and (S)-enantiomers of this compound would display different biological activities. The precise orientation of the isothiazolidine 1,1-dioxide moiety and the piperidine ring's substituents in three-dimensional space, dictated by the stereochemistry at the C3 position, would determine the quality of the fit within the target's binding site.

Substituent Effects on Nitrogen and Carbon Atoms of the Piperidine Ring

Modification of the piperidine ring through the introduction of various substituents on its nitrogen and carbon atoms provides a powerful tool for fine-tuning the pharmacological properties of this compound. These substitutions can influence the molecule's size, shape, lipophilicity, and electronic distribution, all of which can impact target binding and pharmacokinetic properties.

Substitutions on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for modification. Alkylation, acylation, or the introduction of other functional groups can alter the basicity of the nitrogen and introduce new points of interaction with the target. For example, in a series of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones, various substitutions on the piperidine nitrogen were explored to modulate antifungal and cytotoxic activities. nih.gov

Substitutions on the Piperidine Carbon Atoms: Introducing substituents on the carbon atoms of the piperidine ring can provide a more nuanced control over the molecule's conformation and steric bulk. ajchem-a.com For instance, the addition of methyl or other small alkyl groups can lock the piperidine ring into a specific chair or boat conformation, which may be more favorable for binding. nih.gov In a study of piperidine-substituted sulfonamides, the presence and position of a methyl group on the piperidine ring had a significant impact on their anticancer properties. ajchem-a.com

The following table summarizes the potential effects of various substituents on the piperidine ring:

| Position of Substitution | Type of Substituent | Potential Effects on Activity |

| Piperidine Nitrogen | Small alkyl groups | May increase lipophilicity and alter basicity. |

| Piperidine Nitrogen | Aromatic rings | Can introduce π-π stacking interactions with the target. |

| Piperidine Carbons | Methyl or ethyl groups | Can induce conformational rigidity and explore steric pockets in the binding site. |

| Piperidine Carbons | Polar groups (e.g., -OH, -NH2) | May introduce new hydrogen bonding opportunities. |

Linker Region Modifications Connecting the Core Scaffolds

In many bioactive molecules, a linker region connects two or more key pharmacophoric elements. While this compound features a direct linkage, the conceptual introduction and modification of a linker between the piperidine and isothiazolidine 1,1-dioxide moieties could offer another avenue for optimizing activity. The length, flexibility, and chemical nature of a linker can profoundly influence how the two core scaffolds are presented to the biological target.

The design of linkers is a critical aspect of rational drug design. mdpi.com A linker can be a simple alkyl chain, or it can incorporate heteroatoms or rigid units like aromatic rings to control the conformational freedom of the molecule. For instance, in the development of inhibitors for various enzymes, the linker's properties are often systematically varied to achieve optimal target engagement.

While no specific studies on linker modifications for this compound have been identified, the principles of linker design are broadly applicable. A systematic exploration of different linker types could potentially lead to analogs with enhanced potency and selectivity.

Rationalizing Structure-Activity Relationships

The ultimate goal of SAR studies is to develop a rational understanding of how a molecule's structure translates into its biological function. This involves integrating experimental data with computational modeling to build a predictive model that can guide the design of new and improved compounds.

Impact on Molecular Recognition and Target Binding Affinity

The binding of a ligand to its target is a complex process governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking and molecular dynamics simulations are powerful computational tools used to visualize and analyze these interactions at the atomic level. journaljpri.comnih.gov

For this compound and its analogs, molecular modeling could provide valuable insights into how structural modifications influence binding affinity. For example, docking studies could reveal how the different positional isomers of the piperidine ring fit into the active site of a target protein. Similarly, these simulations could predict how the addition of substituents on the piperidine ring might create new favorable interactions or, conversely, lead to steric clashes.

In the broader context of isothiazolidinone derivatives, molecular docking has been successfully employed to rationalize the SAR of protein kinase CK2 inhibitors. nih.gov Such studies can identify key amino acid residues involved in binding and guide the design of new derivatives with improved affinity.

Influence on Selectivity Profiles

In addition to potency, selectivity is a crucial attribute of a successful drug molecule. A selective compound preferentially binds to its intended target over other related proteins, thereby minimizing off-target effects and potential side effects. Structural modifications can have a profound impact on a compound's selectivity profile.

For this compound, achieving a high degree of selectivity would likely involve exploiting subtle differences in the binding sites of the target protein versus other related proteins. For example, a substituent that forms a key interaction with a unique residue in the target's binding pocket could significantly enhance selectivity. The stereochemistry of the molecule can also play a critical role in determining selectivity, as different enantiomers may have different affinities for various targets.

The rational design of selective inhibitors often involves a combination of structural biology, computational modeling, and extensive experimental screening. By carefully analyzing the SAR data, medicinal chemists can identify the structural features that are most important for achieving the desired selectivity profile.

Iv. Molecular Mechanisms of Action and Biological Target Characterization

In Vitro Biological Screening Paradigms

The piperidine (B6355638) and isothiazolidine (B1259544) 1,1-dioxide moieties are present in numerous compounds that have been evaluated for their inhibitory effects against a range of enzymes.

Renin: Substituted piperidines have been identified as a novel class of non-peptidometic renin inhibitors. nih.govresearchgate.net High-throughput screening identified a 3,4-disubstituted piperidine as a lead compound for potent renin inhibition. nih.gov Structural optimization of these piperidine-based inhibitors has led to the discovery of compounds with picomolar affinities and suitable profiles for development as potential treatments for hypertension and chronic renal failure. nih.govresearchgate.netnih.gov The binding of these piperidine derivatives to the renin active site can induce significant conformational changes. nih.gov

| Compound Class | Activity | Reference |

|---|---|---|

| 3,4-disubstituted piperidines | Some derivatives exhibit picomolar affinities for renin. | nih.gov |

| Piperidine-based renin inhibitors | Synthetic optimization led to candidate compounds with potent, long-lasting blood pressure-lowering effects in animal models. | researchgate.net |

| 3,5-disubstituted piperidine | Described as an orally active renin inhibitor. | pharmablock.com |

α-Glucosidase: Derivatives containing thiazolidine (B150603) and benzothiazine 1,1-dioxide structures have shown significant α-glucosidase inhibitory activity, a key target in managing type II diabetes. nih.govmdpi.com For instance, a series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives exhibited potent inhibition, with some compounds showing IC50 values in the low micromolar range, far exceeding the potency of the standard drug, acarbose. nih.gov Similarly, certain 1,2-benzothiazine 1,1-dioxide derivatives have been identified as potent non-competitive inhibitors of α-glucosidase. mdpi.com Studies on benzylidene-hydrazinyl-thiazole inhibitors bearing a piperidine ring have also been conducted, indicating that the substitution pattern on the piperidine ring can modulate inhibitory potency and selectivity. nih.gov

| Compound | Compound Class | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 6k | Rhodanine derivative | 5.44 ± 0.13 | nih.gov |

| Compound 6h | Rhodanine derivative | 6.59 ± 0.15 | nih.gov |

| Compound 6b | Rhodanine derivative | 7.72 ± 0.16 | nih.gov |

| Compound 12a | 1,2-Benzothiazine 1,1-dioxide | 18.25 | mdpi.com |

| Compound 12d | 1,2-Benzothiazine 1,1-dioxide | 20.76 | mdpi.com |

| Acarbose (Standard) | Aminoglycoside | 817.38 ± 6.27 | nih.gov |

Cyclooxygenase-2 (COX-2): Cyclooxygenase-2 is an enzyme implicated in inflammation. nih.govwikipedia.org Piperine, an alkaloid containing a piperidine ring, has been shown to inhibit phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced COX-2 gene expression and prostaglandin (B15479496) E2 (PGE2) production in macrophages. nih.govmdpi.com Additionally, various heterocyclic compounds incorporating thiazole (B1198619) and 4-thiazolidinone (B1220212) moieties have been developed as selective COX-2 inhibitors, suggesting the potential for the isothiazolidine portion of the target compound to contribute to anti-inflammatory activity. nih.gov

5-Lipoxygenase (5-LOX): 5-Lipoxygenase is another key enzyme in the inflammatory cascade. bohrium.comresearchgate.net A number of compounds with structures related to the isothiazolidine core, such as thiazolidinones and 3,4-dihydro-2H-1,4-thiazines, have been investigated as 5-LOX inhibitors. bohrium.comnih.gov Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have demonstrated potent 5-LOX inhibition with IC50 values in the nanomolar range. nih.gov

| Compound Class | Compound | Assay System | IC50 | Reference |

|---|---|---|---|---|

| Thiazolidinone Derivative | Compound 17b | Intact PMNL | 0.09 μM | nih.gov |

| Thiazolidinone Derivative | Compound 17b | Cell-free PMNL S100 | 0.28 μM | nih.gov |

| N-aryl-4-aryl-1,3-thiazole-2-amine | Compound 3a | - | 127 nM | nih.gov |

HIV-1 Replication-related enzymes: Both piperidine and isothiazolidine-related scaffolds have been incorporated into compounds designed to inhibit HIV-1 replication. nih.govnih.gov A novel class of (alkylamino)piperidine-containing bis(heteroaryl)piperazines (AAP-BHAPs) has been identified as broad-spectrum inhibitors of HIV-1 reverse transcriptase (RT), including strains resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Furthermore, piperidine-based CD4-mimetic compounds can sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC) by exposing vulnerable epitopes on the viral envelope protein (Env). nih.gov The HIV capsid has also been a target, with inhibitors disrupting its assembly and stability, a crucial step in viral maturation. mdpi.commdpi.comyoutube.com

The piperidine moiety is a well-established structural element in ligands targeting various receptors, particularly sigma receptors.

Sigma Receptors: Sigma receptors (σ), divided into σ1 and σ2 subtypes, are recognized as a distinct class of proteins. wikipedia.org Numerous studies have shown that piperidine-containing compounds can act as high-affinity ligands for these receptors. nih.govacs.orguniba.it The piperidine ring is considered a critical structural element for affinity at the σ1 receptor. nih.govacs.org For example, phenoxyalkylpiperidines have been developed as high-affinity σ1 receptor ligands, with some derivatives exhibiting sub-nanomolar Ki values. uniba.it The substitution pattern on the piperidine ring, such as the presence of a 4-methyl group, has been shown to confer optimal interaction with the σ1 subtype. uniba.it

| Compound Class | Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| Piperidine Derivative | Compound 5 | σ1 | 3.64 | nih.govacs.org |

| Piperidine Derivative | Compound 11 | σ1 | 4.41 | nih.govacs.org |

| Phenoxyalkylpiperidine | Compound 1a | σ1 | 0.86 | uniba.it |

| Phenoxyalkylpiperidine | Compound 1b | σ1 | 0.89 | uniba.it |

While specific data on 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide is unavailable, related compounds have been shown to modulate key cellular signaling pathways.

Piperine, which contains a piperidine ring, dose-dependently decreases PMA-induced COX-2 expression by inhibiting the nuclear translocation of NF-κB, C/EBP, and c-Jun in murine macrophages. nih.gov It also significantly inhibits the PMA-induced activation of Akt and ERK signaling pathways. nih.gov In a different context, a patent has described rapamycin (B549165) derivatives containing an isothiazolidine 1,1-dioxide moiety, which would be expected to modulate the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. google.com

Identification and Validation of Molecular Targets

Kinetic studies on derivatives of the core scaffolds provide insights into the potential mechanisms of action. For example, enzyme kinetics using the Linewaver-Burk equation demonstrated that a synthetic benzothiazine 1,1-dioxide derivative inhibits both α-glucosidase and α-amylase through a non-competitive mechanism, suggesting the inhibitor binds to an allosteric site rather than the active site. In contrast, some thiazolidinedione derivatives exhibit a competitive mode of inhibition against α-glucosidase. mdpi.com

For renin, the binding of substituted piperidine derivatives is associated with significant induced-fit adaptations around the enzyme's active site, forming the basis for a novel inhibition paradigm for monomeric aspartic proteinases. nih.gov In the case of 5-lipoxygenase, it has been proposed that lipophilic dihydrothiazine inhibitors bind to the enzyme and reduce the iron in the active site, thereby inactivating it. bohrium.com Furthermore, derivatives of the related isothiazolidin-3-one 1,1 dioxide scaffold have been shown to be time-dependent inhibitors of serine proteases like human leukocyte elastase. nih.gov

Advanced methodologies such as chemical proteomics are crucial for identifying the specific protein targets of bioactive compounds. These approaches can help elucidate the molecular basis of a compound's activity and identify potential off-target effects. However, there is no information in the reviewed literature regarding the use of proteomic or interactomic approaches for the target deconvolution of this compound or its close analogs. The application of such techniques would be essential to fully characterize its molecular mechanism of action and validate its biological targets.

Kinetic and Thermodynamic Aspects of Ligand-Target Binding

No information is available regarding the kinetic parameters (such as association and dissociation rate constants) or the thermodynamic profile (including changes in enthalpy, entropy, and Gibbs free energy) of the binding of this compound to any biological target.

Structure-Mechanism Relationships and Binding Mode Analysis

Without identification of a biological target and experimental or computational data, no analysis of the structure-mechanism relationships or the specific binding mode of this compound can be provided.

V. Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjb.ro This method is crucial for hypothesizing the mechanism of action and identifying potential biological targets. For 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide, docking simulations would involve preparing a 3D model of the compound and screening it against a library of known protein structures, particularly those associated with therapeutic areas where piperidine (B6355638) and sultam scaffolds have shown activity, such as enzymes (e.g., kinases, proteases) and receptors.

The simulation calculates a "docking score," an estimation of the binding affinity (ΔG) between the ligand and the protein. Favorable interactions are often characterized by hydrogen bonds, hydrophobic interactions, and electrostatic contacts. Studies on related sulfonamide and sultam derivatives have successfully used docking to identify key interactions; for instance, the sulfonamide moiety is often observed forming critical hydrogen bonds with amino acid residues like arginine or lysine (B10760008) in an active site. nih.govpeerj.com The piperidine ring can engage in hydrophobic or cation-pi interactions, further anchoring the ligand.

Hypothetical Docking Results:

To illustrate, a docking simulation of this compound against a hypothetical kinase target might yield the results shown in the table below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase X (PDB: XXXX) | -8.5 | ASP-145, LYS-72 | Hydrogen Bond (SO2), Salt Bridge (Piperidine NH) |

| Protease Y (PDB: YYYY) | -7.2 | GLY-101, PHE-45 | Hydrogen Bond (SO2), Hydrophobic (Piperidine) |

| GPCR Z (PDB: ZZZZ) | -6.9 | SER-193, TRP-150 | Hydrogen Bond (NH), Cation-pi (Piperidine) |

This table is for illustrative purposes and represents the type of data generated from molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. peerj.com An MD simulation would place the docked complex in a simulated physiological environment (water, ions) and calculate the atomic motions over nanoseconds or microseconds.

For this compound, MD simulations could:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein, researchers can determine if the binding pose predicted by docking is stable. nih.gov

Analyze Conformational Changes: The simulation reveals the flexibility of the ligand and any conformational changes in the protein upon binding. The cyclic nature of both the piperidine and sultam rings imparts a degree of rigidity, but conformational flexibility, such as chair-boat interconversion in the piperidine ring, can be critical for optimal binding.

Estimate Binding Free Energy: Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of binding free energy, corroborating docking scores. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). nih.govchalcogen.ro Although a QSAR model cannot be built for a single compound, if a library of analogues of this compound were synthesized and tested, QSAR could become a powerful predictive tool.

The process involves:

Data Set Generation: A series of derivatives would be created, for example, by substituting on the piperidine ring or the isothiazolidine (B1259544) core.

Descriptor Calculation: Molecular descriptors such as lipophilicity (logP), molar refractivity, topological polar surface area (TPSA), and electronic properties are calculated for each analogue. mdpi.com

Model Building: A mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) to create an equation that relates the descriptors to the observed biological activity (e.g., IC50). chalcogen.romdpi.com

A hypothetical QSAR equation might look like: pIC50 = 0.5 * logP - 0.02 * TPSA + 1.5 * (Electronic_Descriptor) + C

Such models are invaluable for predicting the activity of unsynthesized compounds and prioritizing which derivatives to synthesize next for improved potency. nih.gov

Pharmacophore Modeling and Virtual Screening for Analog Discovery

A pharmacophore is a 3D arrangement of essential features that a molecule must possess to exert a specific biological activity. nih.gov If this compound is found to be active against a particular target, a pharmacophore model can be developed based on its structure and interactions.

Key features would likely include:

A Hydrogen Bond Acceptor (from the sulfonyl oxygens).

A Hydrogen Bond Donor (from the piperidine NH).

A Positive Ionizable Feature (the protonated piperidine nitrogen).

Hydrophobic regions (the aliphatic rings).

This model can then be used as a 3D query to perform a virtual screen of large chemical databases (like ZINC or ChEMBL) to identify other, structurally diverse compounds that match the pharmacophore and are therefore also likely to be active. researchgate.netyoutube.com This is a highly effective method for discovering novel chemical scaffolds with the same desired biological activity.

In Silico Prediction of Molecular Interactions and Putative Biological Activity

Various in silico tools and platforms can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicities and biological activities of a compound based solely on its structure. nih.gov For this compound, these predictive models can offer a preliminary assessment of its drug-likeness.

Illustrative In Silico Property Predictions:

| Property | Predicted Value | Implication |

| Molecular Weight | ~218 g/mol | Compliant with Lipinski's Rule of Five |

| logP | ~0.5 - 1.5 | Indicates good solubility and permeability balance |

| TPSA | ~60-70 Ų | Suggests good potential for oral bioavailability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five |

| PASS Prediction | Kinase Inhibitor, Neuromodulator | Suggests potential therapeutic areas for investigation |

This table contains representative data from in silico prediction tools and is intended for illustrative purposes.

Platforms like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of potential biological activities based on structural similarity to known bioactive compounds. mdpi.com Such predictions, while not definitive, are instrumental in prioritizing which biological assays should be performed first in the experimental validation phase.

Vi. Preclinical Investigation Non Human, Mechanistic Focus

In Vitro Cell-Based Assays for Mechanistic Elucidation

Cell Line Studies for Specific Enzyme/Receptor Modulation and Cellular Response

No studies detailing the effects of 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide on specific cell lines to determine enzyme or receptor modulation have been found.

Pathway Analysis in Model Systems (e.g., Reporter Gene Assays, Western Blotting)

There is no available information on pathway analysis, such as reporter gene assays or Western blotting, to elucidate the mechanism of action for this compound.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Mechanistic Focus, Not Efficacy/Toxicity)

Target Engagement Studies and Biomarker Analysis in Animal Models

No in vivo studies confirming the engagement of this compound with its putative biological target or any associated biomarker analysis in animal models have been published.

Pharmacodynamic Characterization in Animal Models

Data on the pharmacodynamic properties of this specific compound in animal models are not available in the current literature.

Preclinical ADME Considerations (In Vitro and In Silico Focus)

While in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are common for novel compounds, no such studies have been published specifically for this compound. mdpi.comresearchgate.netnih.gov

Metabolic Stability (e.g., Microsomal Stability, Liver S9 Assays)

No data available.

Plasma Protein Binding Assays

No data available.

Membrane Permeability Assays (e.g., Caco-2, PAMPA)

No data available.

Vii. Future Directions in Research

Emerging Synthetic Methodologies for Scaffold Diversification

The future of drug discovery centered on the 2-(piperidin-3-yl)isothiazolidine 1,1-dioxide scaffold heavily relies on the development of efficient and versatile synthetic methods to generate large libraries of analogues for high-throughput screening. nih.gov Modern synthetic chemistry is moving towards methodologies that offer high efficiency, atom economy, and the ability to rapidly introduce molecular diversity from a common core structure.

Key emerging strategies include:

One-Pot, Multi-Component Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more starting materials, significantly reducing reaction time and purification efforts. For the related isothiazolidine (B1259544) 1,1-dioxide core, one-pot protocols combining click chemistry with aza-Michael additions or esterifications have been successfully used to generate extensive compound libraries. nih.govacs.orgnih.gov Applying similar MCR strategies, such as the three-component reaction of an amine, a carbonyl compound, and thioglycolic acid used for other thiazolidinones, could streamline the synthesis of diverse derivatives. researchgate.netekb.eg

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of cyclic structures, including the core sultam ring. nih.gov This technique has been employed to prepare dihydroisothiazole (B14293150) 1,1-dioxide scaffolds on a multi-gram scale, which can then serve as versatile intermediates for further diversification. nih.govacs.org

Flow Chemistry and Automated Synthesis: The integration of flow chemistry can enable the rapid, safe, and scalable production of the core scaffold and its derivatives. Automated synthesis platforms can then be used to systematically introduce a wide array of building blocks, accelerating the creation of large, diverse chemical libraries for biological screening.

| Methodology | Description | Potential Application to Target Scaffold | Reference |

|---|---|---|---|

| One-Pot Click/Aza-Michael Protocol | A multi-component reaction combining copper-catalyzed azide-alkyne cycloaddition (click chemistry) with an aza-Michael addition to rapidly build molecular complexity. | Generation of triazole-containing derivatives by functionalizing an alkyne-modified isothiazolidine core with various azides and amines. | nih.govacs.orgnih.gov |

| Ring-Closing Metathesis (RCM) | A metal-catalyzed reaction that forms a cyclic olefin from a diene precursor, ideal for constructing the core heterocyclic ring. | Efficient synthesis of the unsaturated dihydroisothiazole 1,1-dioxide precursor for the sultam ring. | nih.govnih.gov |

| Cascade Reactions | A series of intramolecular reactions triggered by a single event, allowing for the construction of complex fused ring systems in one step. | Development of novel, rigid polycyclic structures incorporating the core scaffold for exploring new chemical space. | researchgate.net |

Advanced Biological Target Identification and Validation Techniques

Identifying the specific biological targets through which novel compounds exert their effects is a critical step in drug development. For a versatile scaffold like this compound, advanced techniques are required to move beyond traditional phenotypic screening and elucidate precise mechanisms of action.

Future approaches for target identification and validation include:

Computational Target Prediction: In silico methods can predict potential protein targets by comparing the compound's structural and electronic features against databases of known ligands. clinmedkaz.orgf1000research.com Tools like SwissTargetPrediction analyze 2D and 3D similarity to ligands with known targets, providing a ranked list of likely interacting proteins, including enzymes, receptors, and ion channels. clinmedkaz.org

Chemoproteomics and Activity-Based Protein Profiling (ABPP): These powerful techniques use chemical probes to identify protein targets directly in complex biological systems, such as cell lysates or living cells. By modifying the scaffold with a reactive group and a reporter tag, researchers can covalently label binding partners, which are then identified using mass spectrometry. nih.gov

Molecular Docking and Dynamics Simulations: Once a potential target is identified, molecular docking can predict the binding mode and affinity of the compound within the protein's active site. researchgate.netrsc.org Subsequent molecular dynamics (MD) simulations can then validate the stability of the predicted protein-ligand complex over time, providing deeper insight into the key interactions. researchgate.netrsc.org

Label-Free Target Deconvolution: Techniques such as Drug Affinity Responsive Target Stability (DARTS) and Pulse Proteolysis investigate changes in a protein's stability upon ligand binding. nih.gov Proteins that bind to the compound become more resistant to degradation by proteases, allowing for their identification without chemically modifying the original molecule. nih.gov

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Computational Target Prediction | Similarity-based analysis (2D/3D) to predict protein targets based on known ligand-target relationships. | Initial hypothesis generation for potential biological targets of new scaffold derivatives. | clinmedkaz.orgf1000research.com |

| Chemoproteomics (e.g., ABPP) | Use of chemical probes to covalently label and identify protein binding partners in complex biological samples. | Unbiased identification of direct molecular targets in a native cellular context. | nih.gov |

| Molecular Docking & Dynamics | Computational simulation of ligand-protein binding to predict interaction modes and assess complex stability. | Validation of potential targets and elucidation of the structural basis of interaction. | researchgate.netrsc.org |

| Label-Free Deconvolution (e.g., DARTS) | Measures the change in protein stability (e.g., resistance to proteolysis) upon ligand binding. | Identification of targets without the need for compound modification, preserving native interactions. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond human capability, making them invaluable for optimizing the this compound scaffold. astrazeneca.comnih.gov

Key applications of AI and ML in this context are:

De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and transformers, can design entirely new molecules from scratch. acm.orggithub.com By providing the model with the core scaffold and a desired set of properties (e.g., high predicted activity against a target, favorable ADME properties), these algorithms can generate novel, synthesizable derivatives for consideration. arxiv.org

Predictive Modeling (Q SAR and ADMET): ML algorithms can be trained on existing data to build models that predict the biological activity (Quantitative Structure-Activity Relationship, QSAR) and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity, ADMET) of new compounds. researchgate.net This allows for the virtual screening of thousands of potential derivatives, prioritizing those with the highest likelihood of success for synthesis and testing. nih.gov

High-Throughput Virtual Screening: AI can significantly enhance virtual screening by rapidly filtering massive chemical libraries to identify compounds that are likely to bind to a specific target. nih.gov This process is far faster and more cost-effective than traditional high-throughput screening of physical compounds.

Synthesis Planning: AI-driven retrosynthesis tools can analyze a target molecule and propose viable synthetic routes, identifying the most efficient and cost-effective ways to produce novel derivatives designed by generative models. nih.gov

| Application | AI/ML Technique | Purpose for Scaffold Optimization | Reference |

|---|---|---|---|

| De Novo Molecular Design | Generative Models (e.g., GANs, Transformers) | To create novel, structurally diverse derivatives of the scaffold tailored to specific biological targets and property profiles. | github.comarxiv.org |

| Activity & Property Prediction | Deep Neural Networks, Random Forest, Support Vector Machines | To build QSAR and ADMET models that predict efficacy and drug-likeness, enabling prioritization of candidates before synthesis. | nih.govresearchgate.net |

| Retrosynthesis Planning | Neural Networks, Rule-Based Expert Systems | To predict efficient synthetic pathways for novel designed compounds, ensuring their chemical tractability. | nih.gov |

Development of Novel Molecular Probes for Chemical Biology Applications

Beyond direct therapeutic applications, the this compound scaffold can be developed into sophisticated molecular probes for chemical biology research. nih.gov These probes are essential tools for studying biological processes, validating drug targets, and understanding mechanisms of action in a physiological context. researchgate.net

The development of molecular probes based on this scaffold can be pursued by:

Incorporating Reporter Tags: The scaffold can be functionalized with various reporter tags, such as fluorophores for imaging applications, biotin (B1667282) for affinity purification of target proteins, or photo-crosslinkers to permanently capture binding partners upon UV irradiation. nih.gov

Designing Activity-Based Probes (ABPs): If the scaffold is found to inhibit a particular enzyme, it can be converted into an ABP by incorporating a reactive "warhead" that forms a covalent bond with an active site residue. nih.gov This allows for direct and sensitive detection of enzyme activity in complex biological samples.

Creating Analytical Tools: Derivatives can be developed as analytical tools for use in biological assays. google.com For example, a high-affinity ligand could be immobilized on a solid support for use in affinity chromatography to isolate its binding partner from a cell lysate.

| Probe Type | Key Components | Application in Chemical Biology | Reference |

|---|---|---|---|

| Fluorescent Probe | Scaffold + Linker + Fluorophore | Visualize the subcellular localization of the target protein via microscopy. | nih.gov |

| Affinity Probe | Scaffold + Linker + Biotin Tag | Isolate and identify binding partners from cell lysates via affinity purification (pull-down assays). | nih.gov |

| Photo-Affinity Probe | Scaffold + Linker + Photo-reactive Group (e.g., benzophenone) | Covalently crosslink to the target protein upon UV light exposure for robust target identification. | nih.gov |

| Activity-Based Probe | Scaffold + Linker + Covalent Warhead | Directly measure the activity of a target enzyme in its native environment. | nih.gov |

Broader Therapeutic Potential of the this compound Scaffold Beyond Current Findings

The therapeutic potential of the this compound scaffold is likely to be extensive, given the wide range of biological activities reported for its constituent heterocyclic systems. nih.govnih.govrsc.orgijpsr.com The sultam (cyclic sulfonamide) moiety is a key pharmacophore found in drugs with antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov Similarly, the piperidine (B6355638) ring is a privileged structure in medicinal chemistry, present in numerous CNS agents and enzyme inhibitors. clinmedkaz.orgnih.govnih.gov

Future research should explore the potential of this hybrid scaffold in a variety of therapeutic areas:

Oncology: Heterocyclic compounds, including those with thiazolidinone and piperidine cores, are foundational to the development of targeted anticancer agents, particularly as kinase inhibitors. researchgate.netnih.govsemanticscholar.org Derivatives of the scaffold could be screened against panels of cancer-relevant kinases and other targets like HSP70. nih.gov

Infectious Diseases: Sultams and thiazolidinone derivatives have demonstrated significant potential as antibacterial and antifungal agents. nih.gove3s-conferences.org The novel scaffold could be explored for activity against drug-resistant bacterial and fungal strains.

Inflammatory Diseases: Compounds containing thiazolidinone and sultam motifs have shown anti-inflammatory activity, partly through the inhibition of enzymes like cyclooxygenase (COX). ijpdd.orgijprajournal.com This suggests potential applications in treating chronic inflammatory conditions.

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in drugs targeting the CNS. nih.govrsc.org Derivatives could be evaluated for activity against CNS targets such as acetylcholinesterase for Alzheimer's disease or dopamine (B1211576) transporters for neurological disorders. nih.govnih.gov

| Therapeutic Area | Potential Biological Target Class | Rationale Based on Related Scaffolds | Reference |

|---|---|---|---|

| Oncology | Protein Kinases, Heat Shock Proteins (HSP70) | Many heterocyclic scaffolds are potent kinase inhibitors; piperidine derivatives have been developed as HSP70 inhibitors. | researchgate.netnih.govnih.gov |

| Infectious Diseases | Bacterial and Fungal Enzymes | Sultams and thiazolidinones have a history of antibacterial and antifungal activity. | nih.gove3s-conferences.org |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes | Thiazolidinone derivatives have shown anti-inflammatory effects by inhibiting COX-2. | ijpdd.orgijprajournal.com |

| CNS Disorders | Acetylcholinesterase, Dopamine Transporter (DAT) | Piperidine is a privileged scaffold for CNS-active drugs, including potent acetylcholinesterase inhibitors. | nih.govnih.gov |

| Metabolic Diseases | PPAR-γ, Protein Tyrosine Phosphatase 1B (PTP1B) | Thiazolidinone is a well-known core for insulin-sensitizing PPAR-γ agonists. | researchgate.net |

Q & A

Q. What are the primary synthetic routes for 2-(Piperidin-3-yl)isothiazolidine 1,1-dioxide, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclization of sulfonamide intermediates or through multi-component reactions. Key methods include:

- Ring-closing metathesis (RCM) : A scalable approach to generate the isothiazolidine 1,1-dioxide core, followed by functionalization with piperidine derivatives .

- One-pot click/aza-Michael protocols : Combines azide-alkyne cycloaddition with nucleophilic addition to introduce substituents efficiently .

- Catalytic dehydration : Sulfonyl chloride intermediates react with amines under basic conditions, requiring precise temperature control (0–5°C) to avoid side reactions .

Optimization : Yield and purity depend on catalysts (e.g., Cu(I) for click chemistry), solvent polarity (DMF enhances aza-Michael kinetics), and stoichiometric ratios (excess amine reduces dimerization) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

- NMR spectroscopy : - and -NMR identify piperidine ring protons (δ 2.8–3.5 ppm) and sulfone groups (δ 125–130 ppm in ) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] = 232.34 for CHNOS) .

- HPLC : Reverse-phase chromatography (C18 columns, MeCN/HO gradients) resolves enantiomers and detects impurities (<1% threshold for pharmacological studies) .

Q. What biological targets or mechanisms are associated with this compound in preclinical studies?

- Enzyme inhibition : The sulfone group enhances binding to proteases and kinases (e.g., hepatitis B capsid assembly inhibition via hydrophobic pocket interactions) .

- Antidiabetic activity : Acts as a cryptochrome inhibitor, modulating circadian rhythm proteins linked to glucose metabolism .

- Anti-inflammatory potential : Structural analogs (e.g., S-2474) inhibit COX-2 and 5-LO pathways, suggesting dual-action mechanisms .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Aqueous stability : Degrades rapidly at pH < 3 (sulfone hydrolysis) but remains stable at pH 7.4 (physiological conditions) for >24 hours .

- Thermal stability : Decomposes above 150°C (TGA data), necessitating storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. What strategies are effective for improving enantiomeric purity in asymmetric synthesis?

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Assay standardization : Discrepancies in IC values (e.g., 0.5–10 μM for kinase inhibition) often stem from varying assay conditions (ATP concentration, incubation time). Validate using orthogonal assays (SPR vs. fluorescence polarization) .

- Metabolite profiling : Active metabolites (e.g., N-oxide derivatives) may contribute to observed effects, requiring LC-MS/MS characterization .

Q. What combinatorial chemistry approaches enable rapid diversification of the isothiazolidine 1,1-dioxide scaffold?

- Parallel synthesis : React the core scaffold with 180+ amines/azides via click chemistry to generate libraries for high-throughput screening .

- ROMP-derived coupling : Oligomeric alkyl carbodiimide (OACC) reagents facilitate esterification in one-pot protocols, producing 41-member libraries with >95% purity .

Q. How is the compound integrated into drug delivery systems for enhanced bioavailability?

Q. What computational methods predict the compound’s binding affinity to novel targets?

Q. What toxicological considerations arise from long-term exposure in animal models?

- CYP450 inhibition : Dose-dependent inhibition of CYP3A4 (IC = 8.2 μM) necessitates co-administration studies with anticoagulants .

- Off-target effects : Screening against >50 kinases (e.g., PI3Kδ) reveals selectivity challenges; scaffold modification with morpholine groups reduces off-target binding by 70% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.